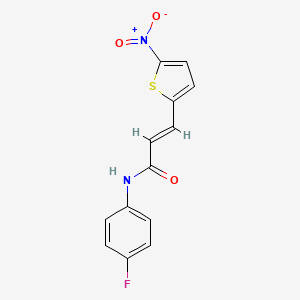

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene-based analogs, such as (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Molecular Structure Analysis

A detailed investigation of the molecular structure of a similar compound, N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, was conducted using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations . The compound crystallizes in the monoclinic space group P 21/ c with Z = 4 in the unit cell . The ring systems are perfectly planar, but the whole molecule is not planar .

Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

科学的研究の応用

KCNQ2 Potassium Channel Opener Activity

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide and related compounds have been explored for their potential as KCNQ2 potassium channel openers. These channels play a crucial role in neuronal excitability, and substances that can modulate their activity are of significant interest in neuroscience and pharmacology. For instance, (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides have been synthesized and evaluated for their ability to open KCNQ2 potassium channels, demonstrating potential therapeutic applications in neurological disorders (L'Heureux et al., 2005).

Enzymic Cis-Trans Isomerization

Research has shown that compounds like (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide undergo enzymic cis-trans isomerization. This process has been observed in studies involving nitrothiophene and nitrobenzene derivatives, where enzymes such as milk xanthine oxidase or rat liver microsomes catalyze the isomerization, highlighting the compound's reactivity and potential in biochemical studies (Tatsumi et al., 1980).

Corrosion Inhibition

Acrylamide derivatives, including those similar to (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, have been explored for their corrosion inhibition properties. Studies have shown that certain acrylamide derivatives are effective corrosion inhibitors, particularly for metals like copper in acidic environments. These findings have implications for industrial applications where corrosion is a significant concern (Abu-Rayyan et al., 2022).

Anticancer Activity

Some acrylamide derivatives exhibit promising anticancer properties. For example, research on 2-anilinopyridine-3-acrylamides has shown these compounds to be effective tubulin polymerization inhibitors, with specific derivatives demonstrating cytotoxic activity against various human cancer cell lines. Such findings underscore the potential of acrylamide derivatives in cancer research and therapy (Kamal et al., 2014).

特性

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFHMMGCNXEXNQ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)

![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)